![molecular formula C8H9N5O2 B10844681 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one](/img/no-structure.png)
5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that contains both pyrrole and oxazolidinone rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine.
Substitution: The azide group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide and various alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with biological targets such as enzymes. The azide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazolidinone ring is known to inhibit bacterial protein synthesis by targeting the ribosomal subunit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Contezoid: A newer oxazolidinone derivative under clinical trials.
Uniqueness
5-Azidomethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to the presence of both azide and pyrrole groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other oxazolidinone derivatives, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C8H9N5O2 |
---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
(5S)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N5O2/c9-11-10-5-7-6-13(8(14)15-7)12-3-1-2-4-12/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI-Schlüssel |
RJURJCGAHMMGOY-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Kanonische SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.